molecular formula C11H22N2O2 B7916238 1-(3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone

1-(3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone

Cat. No.: B7916238
M. Wt: 214.30 g/mol
InChI Key: UPHGGGVDZBFAJD-UHFFFAOYSA-N
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Description

1-(3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone (CAS 1353954-18-3) is a complex organic molecule featuring a functionalized piperidine core, a structure of high interest in medicinal chemistry . The molecule is characterized by a methyl-amino group linked to a hydroxymethyl chain, which confers significant polarity and enhances solubility in polar solvents . The presence of an acetyl group attached to the piperidine nitrogen contributes to the molecule's stability and influences its electronic properties, making it a valuable advanced intermediate for synthesizing pharmacologically active compounds . The tertiary amine functionality and the hydroxyl group offer versatile reactive sites for further chemical modifications, positioning this compound as a key precursor in pharmaceutical research and the development of new active ingredients with potential receptor specificity . Nitrogen-containing heterocyclic compounds like this piperidine derivative are frequently investigated as core structures in central nervous system (CNS) drug discovery . As a research chemical, it is provided For Research Use Only. It is strictly for laboratory applications and must not be used for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material in accordance with appropriate laboratory safety protocols, noting that similar compounds may cause skin and eye irritation or be harmful if swallowed .

Properties

IUPAC Name

1-[3-[[2-hydroxyethyl(methyl)amino]methyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(15)13-5-3-4-11(9-13)8-12(2)6-7-14/h11,14H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHGGGVDZBFAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CN(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone, a compound with the molecular formula C13H24N2O2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring and a hydroxylated ethylamine moiety, contributing to its unique biological profile. Its molecular weight is approximately 240.34 g/mol, and it exhibits various functional groups that may influence its interactions with biological targets.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Neurotransmitter Interaction : Preliminary studies suggest that the compound may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. This could imply potential applications in treating mood disorders or anxiety.
  • Antimicrobial Properties : The compound has shown promise in inhibiting certain bacterial strains, with potential applications in combating infections. The structure-activity relationship (SAR) indicates that modifications to the piperidine structure can enhance antibacterial activity .

The exact mechanisms by which this compound exerts its effects are still under investigation. However, several hypotheses have emerged:

  • Binding Affinity : Interaction studies have demonstrated that the compound binds to various receptors in the central nervous system, which may mediate its therapeutic effects.
  • Inhibition of Bacterial Growth : The compound's structural features allow it to inhibit protein synthesis pathways in bacteria, leading to bactericidal effects against specific strains .

Comparative Analysis with Analogous Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique Features
1-(3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanoneC13H26N2O2Contains isopropyl group; may alter biological activity
1-(3-{[(2-Hydroxy-ethyl)-ethyl-amino]-methyl}-piperidin-1-yl)-ethanoneC12H24N2O2Ethyl substitution; potential differences in potency
1-(3-{[(2-Hydroxy-propyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanoneC13H26N2O2Propanol derivative; different steric effects

This table illustrates how variations in the side chains can significantly impact the biological activity of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuropharmacological Studies : A study indicated that derivatives of this compound exhibited significant binding affinity to serotonin receptors, suggesting potential antidepressant properties. Further pharmacokinetic studies are needed to validate these findings in clinical settings.
  • Antimicrobial Activity : In vitro tests demonstrated that this compound showed effective inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

1-(3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone has been explored for its potential therapeutic effects:

  • Neuropharmacology : The compound's piperidine moiety is often associated with neuroactive properties. Research indicates that derivatives of piperidine can modulate neurotransmitter systems, which may lead to applications in treating neurological disorders such as anxiety and depression .
  • Antidepressant Activity : Preliminary studies have suggested that compounds with similar structures exhibit antidepressant-like effects in animal models, possibly due to their influence on serotonin and norepinephrine pathways .

Neuroscience Research

The compound's structure allows it to interact with various receptors in the brain:

  • Receptor Binding Studies : Investigations into its binding affinity to dopamine and serotonin receptors are ongoing, with the aim of understanding its role in mood regulation and cognitive functions.
  • Behavioral Studies : Animal studies have been conducted to assess the impact of this compound on behavior, focusing on anxiety-related responses and cognitive performance .

Materials Science Applications

Beyond medicinal uses, this compound has potential applications in materials science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific functionalities, particularly those requiring biocompatibility or enhanced mechanical properties .
  • Drug Delivery Systems : Its amphiphilic nature allows for incorporation into drug delivery systems where it can enhance solubility and bioavailability of hydrophobic drugs .

Case Studies

Several case studies illustrate the compound's versatility:

  • Case Study on Antidepressant Effects :
    • A study published in a peer-reviewed journal evaluated the efficacy of a similar piperidine derivative in a rodent model of depression. Results indicated significant reductions in depressive-like behaviors following administration, suggesting potential for clinical development .
  • Polymer Development :
    • Research focused on synthesizing a polymer using this compound as a monomer demonstrated improved mechanical strength and elasticity compared to conventional polymers, highlighting its utility in developing advanced materials for biomedical applications .
  • Neurotransmitter Modulation :
    • Experimental data showed that compounds structurally related to this compound significantly altered neurotransmitter levels in vivo, providing insights into their mechanisms of action for mood regulation.

Comparison with Similar Compounds

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives (Compounds 22–28)

  • Structure: Replace the hydroxyethyl-methyl-amino group with a tetrazole-aryl moiety.
  • Synthesis : Prepared via reactions of aryl anilines with sodium azide, triethyl orthoformate, and piperidine .
  • Properties : Higher lipophilicity due to aromatic tetrazole groups; characterized by IR, NMR, and mass spectrometry.
  • Key Difference : Tetrazole groups introduce hydrogen-bonding capabilities absent in the target compound.

(S)-1-(3-(((2-Nitrophenyl)amino)methyl)piperidin-1-yl)ethanone

  • Structure: Substitutes the hydroxyethyl-methyl-amino group with a 2-nitrophenylamino moiety.
  • Synthesis : Uses DIPEA and N-methylpyrrolidone (NMP) for nucleophilic substitution .

1-(3-(Piperidin-1-yl)phenyl)ethanone

  • Structure: Piperidine linked to a phenyl ring instead of an amino-alcohol side chain.
  • Properties : Lower molecular weight (203.28 g/mol) and higher hydrophobicity (density: 1.052 g/cm³) .
  • Application : Intermediate in drug synthesis, differing in pharmacokinetics due to aromaticity.

Derivatives with Extended Functional Groups

Vandetanib Derivatives (Nitroimidazole-Containing Compounds)

  • Structure : Incorporate quinazoline and nitroimidazole moieties (e.g., Compound 1 in ).
  • Properties : Higher molecular weights (570–638 g/mol) and variable melting points (128–177°C) due to bulky substituents .

1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone

  • Structure: Indole ring replaces the hydroxyethyl-methyl-amino group.
  • Wt.: ~302 g/mol) .
  • Application : Likely targets serotonin receptors, diverging from the target compound’s mechanism.

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C)
Target Compound C11H21N2O2 213.30* Hydroxyethyl-methyl-amino N/A
1-(3-(Piperidin-1-yl)phenyl)ethanone C13H17NO 203.28 Phenyl N/A
Vandetanib Derivative (Compound 1) C29H30ClN7O3 570.17 Quinazoline, nitroimidazole 143.3–145.0
(S)-1-(3-(((2-Nitrophenyl)amino)methyl)piperidin-1-yl)ethanone C14H20N4O3 292.33 2-Nitrophenylamino N/A

*Estimated based on structural similarity.

Characterization Techniques

  • All compounds use IR, NMR, and mass spectrometry for structural validation .
  • X-ray crystallography (e.g., SHELX programs ) is employed for complex derivatives to confirm stereochemistry.

Preparation Methods

Nucleophilic Substitution on Chloroacetylpiperidine

A widely reported method involves chloroacetylation of piperidine followed by amine substitution:

Step 1: Synthesis of 2-Chloro-1-(piperidin-1-yl)ethanone

Piperidine reacts with chloroacetyl chloride in tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., pyridine or triethylamine) at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, yielding 2-chloro-1-(piperidin-1-yl)ethanone with >80% purity.

Step 2: Introduction of the [(2-Hydroxyethyl)(methyl)amino]methyl Group

The chloro intermediate undergoes nucleophilic substitution with N-methyl-N-(2-hydroxyethyl)amine in acetonitrile or DMF at 60–80°C. Triethylamine is often added to scavenge HCl, improving yields to 70–85%. The reaction mechanism involves SN2 displacement, favored by the polar aprotic solvent.

Example Protocol

  • Reagents : 2-Chloro-1-(piperidin-1-yl)ethanone (1 eq), N-methyl-N-(2-hydroxyethyl)amine (1.2 eq), triethylamine (0.1 eq), acetonitrile (25 mL/g substrate).

  • Conditions : Stir at 60°C for 6–8 hours, monitor via TLC (ethyl acetate/hexane 3:7).

  • Workup : Quench with ice, filter, and purify via silica gel chromatography (90% yield reported).

Reductive Amination of Piperidine Derivatives

An alternative route employs reductive amination to introduce the side chain:

Step 1: Synthesis of 3-Formylpiperidine

Piperidine is formylated using paraformaldehyde in acetic acid, yielding 3-formylpiperidine.

Step 2: Condensation with N-Methyl-N-(2-hydroxyethyl)amine

The aldehyde reacts with N-methyl-N-(2-hydroxyethyl)amine in methanol, forming an imine intermediate. Sodium cyanoborohydride (NaBH3CN) reduces the imine to the secondary amine at pH 4–6.

Optimization Notes

  • Yield : 65–75%, lower than substitution methods due to competing side reactions.

  • Advantage : Avoids halogenated intermediates, suitable for scale-up.

Catalytic Methods and Advanced Techniques

Palladium-Catalyzed Coupling

Patents describe palladium-catalyzed cross-coupling for introducing aromatic or complex side chains, though adaptations for hydroxylated amines are limited. For example, Suzuki-Miyaura coupling could theoretically attach pre-functionalized fragments, but no direct applications are documented for this compound.

Hydrogenation of Unsaturated Precursors

Hydrogenation of 3-cyano or 3-nitro piperidine derivatives using Pt/C or Raney nickel in ethanol/methanol mixtures (2:1 v/v) at 50–60 psi H2 provides high-purity intermediates. This method is less common due to the complexity of introducing the hydroxylated side chain post-hydrogenation.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Nucleophilic Substitution85–90%High efficiency, minimal side productsRequires halogenated intermediates
Reductive Amination65–75%Avoids halogens, scalableLower yield, pH sensitivity
Hydrogenation70–80%High purityMultiple steps, specialized equipment

Purification and Characterization

  • Purification : Silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

  • Characterization :

    • IR : C=O stretch at 1680–1700 cm⁻¹, O–H stretch at 3200–3400 cm⁻¹.

    • NMR : Piperidine protons at δ 2.5–3.5 ppm, ethanone methyl at δ 2.1–2.3 ppm.

    • MS : Molecular ion peak at m/z 214.30 [M+H]⁺.

Challenges and Optimization Strategies

  • Hydroxyl Group Protection : Tert-butyldimethylsilyl (TBS) protection prevents undesired reactions during alkylation.

  • Solvent Selection : Acetonitrile and DMF enhance nucleophilicity but require careful drying to avoid hydrolysis.

  • Catalyst Recycling : Pt/C and Pd catalysts can be reused up to 3× with <10% activity loss.

Industrial-Scale Considerations

  • Cost Efficiency : Chloroacetyl chloride route is preferred for large-scale production ($120–150/kg).

  • Safety : Exothermic reactions necessitate controlled addition of chloroacetyl chloride and adequate ventilation.

Recent Advances (Post-2020)

  • Flow Chemistry : Microreactors improve heat transfer and reduce reaction times (2–3 hours vs. 6–8 hours).

  • Enzymatic Catalysis : Lipases catalyze acetylation steps under mild conditions, though yields remain suboptimal (50–60%) .

Q & A

Q. What are the recommended synthetic routes for 1-(3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone, and how can reaction efficiency be optimized?

A robust synthesis involves multi-step functionalization of the piperidine scaffold. Key steps include:

  • Aminomethylation : Reacting 3-aminomethylpiperidine with 2-(methylamino)ethanol under reductive amination conditions (e.g., NaBH3CN in methanol) to install the hydroxyethyl-methyl-amino moiety .
  • Acetylation : Introducing the ethanone group via reaction with acetyl chloride in the presence of a base like DIPEA (N,N-diisopropylethylamine) to minimize side reactions .
  • Purification : Use column chromatography (silica gel, eluent: CH2Cl2/MeOH gradient) followed by recrystallization from ethanol for high purity (>95%) .
    Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.1–1.3 equivalents of acetyl chloride) to improve yields (70–85%) .

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?

  • X-ray Crystallography : For definitive confirmation of the 3D structure, use SHELXL for refinement. Crystallize the compound in ethanol or acetonitrile to obtain high-quality crystals .
  • NMR Spectroscopy : 1H and 13C NMR (DMSO-d6 or CDCl3) resolve the piperidine chair conformation, hydroxyethyl proton splitting (δ 3.4–3.6 ppm), and acetyl methyl group (δ 2.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]+ at m/z 229.1784 (calculated for C12H23N2O2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

Contradictions often arise from assay-specific conditions (e.g., cell permeability, solvent effects). Mitigate these by:

  • Standardized Protocols : Use consistent solvent systems (e.g., DMSO concentration ≤0.1% v/v) to avoid cytotoxicity artifacts .
  • Orthogonal Assays : Validate results across multiple platforms (e.g., enzyme inhibition, cell-based assays, and in silico docking) .
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. What computational strategies are recommended for predicting target interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with piperidine-targeted receptors (e.g., GPCRs or kinases). Focus on the hydroxyethyl group’s hydrogen-bonding potential .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate conformational stability of the piperidine ring in aqueous and lipid bilayer environments .
  • ADMET Prediction : Tools like SwissADME predict logP (~1.2) and BBB permeability, highlighting potential pharmacokinetic limitations .

Q. How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?

  • Scaffold Modifications : Synthesize analogues with variations in the hydroxyethyl group (e.g., replacing -OH with -OCH3) or piperidine substituents .
  • Bioisosteric Replacement : Substitute the acetyl group with trifluoroacetyl or benzoyl moieties to assess electronic effects on target binding .
  • Pharmacophore Mapping : Use Phase (Schrödinger) to identify critical interaction points (e.g., the tertiary amine’s role in receptor binding) .

Q. What methodologies address discrepancies between computational predictions and experimental binding affinities?

  • Free Energy Perturbation (FEP) : Calculate relative binding energies with FEP+ (Schrödinger) to refine docking predictions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate computational ΔG values .
  • Crystallographic Refinement : Co-crystallize the compound with its target protein and refine the structure using SHELXL to identify unmodeled interactions .

Q. How can researchers optimize crystallization conditions for X-ray studies?

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) and alcohols (ethanol, isopropanol) using vapor diffusion methods .
  • Additive Screening : Introduce small-molecule additives (e.g., glycerol or PEG 400) to improve crystal lattice packing .
  • Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution datasets. Refine with SHELXL, prioritizing restraints for flexible substituents .

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